molecular formula C15H19FN6O B2523897 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-fluorophenyl)urea CAS No. 1448034-98-7

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-fluorophenyl)urea

Numéro de catalogue B2523897
Numéro CAS: 1448034-98-7
Poids moléculaire: 318.356
Clé InChI: FDUFHPZMDVRMPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-fluorophenyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. It was initially developed as a RAF kinase inhibitor, but its mechanism of action has been found to be more complex, involving multiple pathways that contribute to its antitumor effects.

Applications De Recherche Scientifique

Anti-inflammatory Applications

Substituted 1,2,3,4-tetrahydropyrimidine derivatives, closely related to the core structure , have shown potent in vitro anti-inflammatory activity. These compounds, characterized through methods like IR, 1H-NMR, MS, and elemental analysis, were synthesized and tested for their ability to inhibit protein denaturation, with diclofenac used as a standard. Almost all tested compounds displayed significant anti-inflammatory effects, underlining the potential for designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Urease Inhibition for Medical Applications

Urease inhibitors, including urea derivatives, represent a promising class of compounds for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Although acetohydroxamic acid is the only clinically used urease inhibitor to date, its severe side effects prompt the need for further exploration of urease inhibition's full potential. Patent literature has explored various classes of urease inhibitors, highlighting ongoing research into their medicinal applications (Kosikowska & Berlicki, 2011).

Diagnostic Applications

Advanced diagnostic procedures for metabolic disorders have been developed using technologies like isotope dilution and gas chromatography-mass spectrometry (GC-MS), alongside urease treatment. This approach enables the comprehensive analysis of a wide array of compounds, including organic acids, amino acids, sugars, and more, offering a potent tool for diagnosing or screening a variety of metabolic disorders (Kuhara, 2001).

Urea Biosensors for Detecting Urea Concentration

The development of urea biosensors, which utilize enzyme urease for detecting urea concentrations, marks significant progress in medical diagnostics and various fields such as fishery and agriculture. Innovations in nanoparticles, conducting polymers, and carbon materials have enhanced the sensitivity and durability of these biosensors, demonstrating their critical role in health monitoring and environmental management (Botewad et al., 2021).

Supramolecular Chemistry

Calixpyrrole derivatives, which share structural similarities with the compound , have been utilized in the self-assembly of supramolecular capsules. These structures show potential in encapsulating guest molecules, demonstrating applications in drug delivery systems and nanotechnology. The ability of these capsules to interact with various substrates highlights the versatility of pyrimidine derivatives in designing complex molecular architectures (Ballester, 2011).

Propriétés

IUPAC Name

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O/c1-21(2)13-12(9-17-14(20-13)22(3)4)19-15(23)18-11-8-6-5-7-10(11)16/h5-9H,1-4H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUFHPZMDVRMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.